Itraconazole-d9 -

Itraconazole-d9

Catalog Number: EVT-1504118
CAS Number:
Molecular Formula: C₃₅H₂₉D₉Cl₂N₈O₄
Molecular Weight: 714.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Itraconazole-d9 is a deuterated form of itraconazole, an antifungal agent belonging to the triazole class. This compound is used primarily in pharmacokinetic studies to improve the accuracy of drug quantification in biological samples. The deuteration enhances the stability and detection sensitivity of the compound during analytical processes, particularly in mass spectrometry.

Source and Classification

Itraconazole-d9 is synthesized from itraconazole, which is derived from the natural product, 4-phenyl-1,2,4-triazole-3-thiol. Itraconazole itself is classified as an antifungal agent that inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. The deuterated version, Itraconazole-d9, is specifically utilized in research settings to differentiate between endogenous and administered drug concentrations.

Synthesis Analysis

Methods and Technical Details

The synthesis of Itraconazole-d9 involves several steps that typically include:

  1. Deuteration: The introduction of deuterium into the itraconazole structure can be achieved through chemical reactions involving deuterated solvents or reagents.
  2. Purification: After synthesis, purification methods such as high-performance liquid chromatography are employed to isolate the desired compound from by-products and unreacted materials.
  3. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of Itraconazole-d9.

For instance, a validated liquid chromatography-tandem mass spectrometric method has been developed for quantifying both itraconazole and hydroxy itraconazole in human plasma using Itraconazole-d9 as an internal standard .

Molecular Structure Analysis

Structure and Data

The molecular formula of Itraconazole-d9 is C35H38Cl2N8O4S, with a molecular weight of approximately 705.4 g/mol. The structure features a triazole ring system with various functional groups that contribute to its antifungal activity.

  • Chemical Structure: The triazole moiety is crucial for its mechanism of action against fungal pathogens.
  • Isotopic Labeling: The presence of deuterium atoms in Itraconazole-d9 alters its mass without significantly changing its chemical properties, which aids in analytical differentiation.
Chemical Reactions Analysis

Reactions and Technical Details

Itraconazole-d9 participates in various chemical reactions typical for triazole compounds. These include:

  1. Hydrolysis: Under acidic or basic conditions, itraconazole can undergo hydrolysis, affecting its stability and efficacy.
  2. Metabolism: In vivo studies show that itraconazole undergoes extensive metabolism primarily through cytochrome P450 enzymes, leading to various metabolites including hydroxyitraconazole.

The analytical methods employed for studying these reactions often involve liquid chromatography coupled with mass spectrometry for precise quantification .

Mechanism of Action

Process and Data

Itraconazole exerts its antifungal effects primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

  • Target Pathway: By blocking ergosterol synthesis, itraconazole compromises the structure and function of fungal membranes.
  • Research Applications: Studies utilizing Itraconazole-d9 allow for detailed pharmacokinetic profiling and elucidation of drug interactions within biological systems .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Itraconazole-d9 is poorly soluble in water but soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: The deuterated form shows enhanced stability under certain conditions compared to its non-deuterated counterpart.

Relevant data indicates that the solubility profile can be significantly improved when formulated as nanoparticles or using specific stabilizers during synthesis .

Applications

Scientific Uses

Itraconazole-d9 serves multiple roles in scientific research:

  1. Pharmacokinetic Studies: It is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry assays for quantifying itraconazole levels in plasma samples.
  2. Drug Interaction Studies: Researchers utilize Itraconazole-d9 to investigate potential interactions with other medications, enhancing understanding of its pharmacological profile.
  3. Formulation Development: The compound aids in developing new formulations that improve bioavailability and therapeutic efficacy against fungal infections.
Introduction to Itraconazole-d9

Definition and Structural Characteristics of Itraconazole-d9

Itraconazole-d9 (Synonyms: R51211-d9) is a deuterated analog of the broad-spectrum antifungal agent itraconazole. Its chemical name is 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2-[(2S,4R)-2-(²H₉)butan-2-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one, with the molecular formula C₃₅H₂₉D₉Cl₂N₈O₄ and a molecular weight of 714.69 g/mol [1] [2] [4]. This compound incorporates nine deuterium atoms (denoted by D9) at the sec-butyl side chain, replacing all hydrogen atoms at the C1, C2, C3, and C4 positions (Figure 1) [1] [4].

  • Stereochemistry: Like itraconazole, itraconazole-d9 exists as a racemic mixture of four stereoisomers due to three chiral centers in the dioxolane ring and sec-butyl group [5] [8].
  • Physicochemical Properties: Itraconazole-d9 retains the lipophilicity of the parent compound (logP ≈ 5.9), with similar protein binding (>99.8%) and solubility profiles. It appears as a white to off-white solid and is typically stored at -20°C under nitrogen to prevent degradation [1] [4] [9].
  • Purity and Specifications: Commercial preparations exceed 95% chemical purity (HPLC), with isotopic enrichment >97% for reliable tracer applications [2] [4] [9].

Table 1: Key Structural and Analytical Characteristics of Itraconazole-d9

PropertySpecification
Molecular FormulaC₃₅H₂₉D₉Cl₂N₈O₄
Molecular Weight714.69 g/mol
CAS Registry Number1309272-50-1
Deuterium Positionssec-Butyl group (C1, C2, C3, C4)
Purity>95% (HPLC); Isotopic enrichment >97%
Storage Conditions-20°C, protected from light, under nitrogen

Role of Deuterium Labeling in Pharmaceutical Research

Deuterium (²H), a stable, non-radioactive hydrogen isotope, alters the pharmacokinetic and metabolic properties of pharmaceuticals without significantly changing their chemical structure or biological activity. Key roles include:

  • Metabolic Stability: The C-D bond is 6–10 times stronger than C-H due to lower vibrational frequency and higher activation energy for cleavage. This reduces first-pass metabolism, prolongs half-life, and minimizes toxic metabolite formation [1] [9]. For itraconazole, deuterium at the sec-butyl group—a site vulnerable to oxidative metabolism—enhances metabolic stability [4] [8].
  • Tracer Applications: Itraconazole-d9 serves as an internal standard in LC-MS/MS bioanalysis due to near-identical chromatographic behavior to itraconazole but distinct mass shift (Δm/z = +9). This enables precise quantification of itraconazole and its metabolites (e.g., hydroxy-itraconazole) in plasma, tissues, or keratin [9] [10].
  • Mechanistic Studies: By isolating metabolic pathways, deuterated analogs help identify enzymes involved in drug clearance. Itraconazole-d9 studies confirm CYP3A4 as the primary metabolizing enzyme [8] [10].
  • Isotope Effect Studies: Deuterium can subtly alter reaction kinetics without changing target binding. Itraconazole-d9 retains antifungal and anti-hedgehog activities (IC₅₀ ~800 nM) comparable to itraconazole [1] [6] [9].

Table 2: Applications of Deuterium Labeling in Drug Development

ApplicationUtility for Itraconazole-d9
Quantitative BioanalysisLC-MS/MS internal standard for itraconazole assays
Metabolic ProfilingTraces oxidation pathways at sec-butyl group
Drug-Drug Interaction StudiesMeasures CYP3A4 inhibition potency
Mechanism ElucidationProbes antiangiogenic/hedgehog pathways

Historical Development and Key Milestones

The development of itraconazole-d9 parallels advances in deuterium chemistry and the repurposing of itraconazole:

  • 1980s: Itraconazole (non-deuterated) is synthesized and patented by Janssen Pharmaceutica. Its broad-spectrum antifungal activity drives clinical adoption [5] [7].
  • 2000s: Deuterated pharmaceuticals gain traction with the FDA approval of deutetrabenazine (2017). Advances in synthetic methods (e.g., metal-catalyzed H/D exchange) enable cost-efficient deuteration [9].
  • 2011: A pivotal study identifies itraconazole’s antiangiogenic effects via VEGFR2 glycosylation inhibition, spurring interest in its oncology applications [6].
  • 2012: Itraconazole-d9 (CAS 1309272-50-1) is first synthesized to support pharmacokinetic studies in cancer trials [1] [4].
  • 2015–Present: Itraconazole-d9 becomes critical in clinical trials (e.g., NCT01108094, NCT00769600) exploring high-dose itraconazole for prostate cancer and basal cell carcinoma. It enables precise exposure-response modeling of itraconazole’s dual antifungal/antineoplastic actions [6] [9].

Table 3: Historical Milestones in Itraconazole-d9 Development

YearMilestone
1978Itraconazole patented
1992FDA approval of non-deuterated itraconazole
2011Discovery of antiangiogenic properties of itraconazole
2012Commercial synthesis of Itraconazole-d9 (CAS 1309272-50-1)
2015–PresentKey oncology trials using Itraconazole-d9 as a PK tracer

Properties

Product Name

Itraconazole-d9

Molecular Formula

C₃₅H₂₉D₉Cl₂N₈O₄

Molecular Weight

714.69

Synonyms

(+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl-d9)-3H-1,2,4-triazol-3-one; Itrizole-d9; Oriconazole-d9; R-51211-d9; Sporamelt-d9; S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.